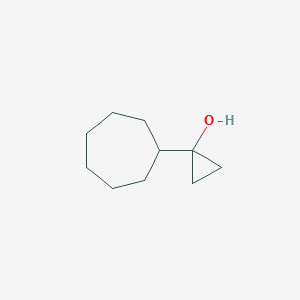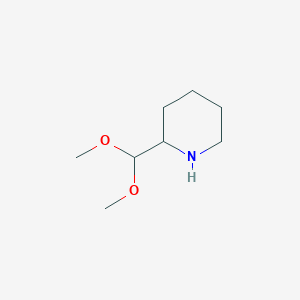
2-(Dimethoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)piperidine is a chemical compound with the molecular formula C8H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
The synthesis of 2-(Dimethoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-pyridine formaldehyde with a methylating agent . Another method involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . These methods offer advantages such as good yields, easy work-ups, and mild reaction conditions.
Analyse Chemischer Reaktionen
2-(Dimethoxymethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anti-hypertensive, neurotoxic, anti-bacterial, and anticancer properties . In the industry, piperidine derivatives are used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB, PI3k/Akt, and caspase-dependent pathways, which are involved in cancer progression . These interactions lead to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethoxymethyl)piperidine can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar piperidine core structure but differ in their substituents and functional groups, which confer unique properties and applications. For example, spiropiperidines are known for their spirocyclic structure, which imparts rigidity and unique pharmacological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable building block for the development of new pharmaceuticals and other bioactive molecules.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
PYOFATNVXGWWKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCCCN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


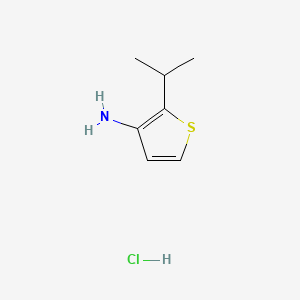
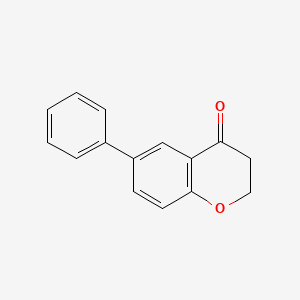
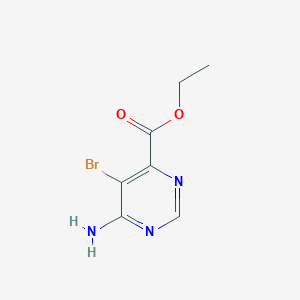
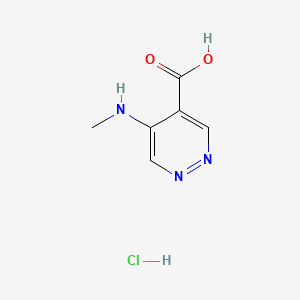
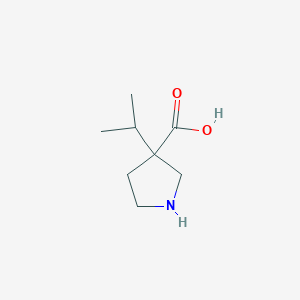
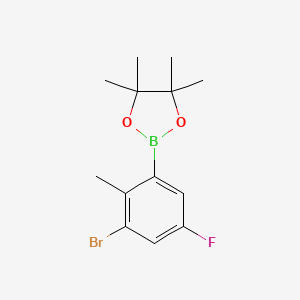
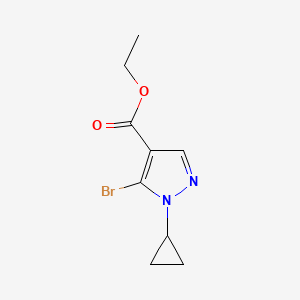
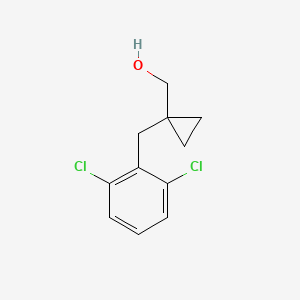
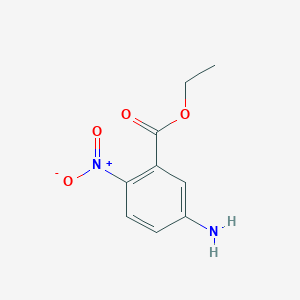
amino}acetate](/img/structure/B13520901.png)

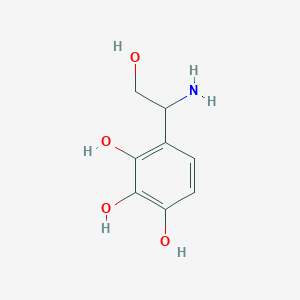
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
